2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
This compound belongs to the pyrazinone-derived acetonitrile family, characterized by a 2,3-dioxo-3,4-dihydropyrazine core substituted with a 5-chloro-2-methylphenyl group at the 4-position and an acetonitrile moiety at the 1-position.
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-9-2-3-10(14)8-11(9)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSALJARDORALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the chloro-substituted phenyl intermediate: This step involves the chlorination of 2-methylphenyl compounds using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Cyclization to form the dihydropyrazinyl moiety: The chloro-substituted phenyl intermediate undergoes cyclization with appropriate reagents like hydrazine derivatives to form the dihydropyrazinyl ring.
Introduction of the acetonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-(4-(3-Fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1207052-86-5) Structural Difference: Replaces the 5-chloro-2-methylphenyl group with a 3-fluoro-4-methylphenyl substituent. Impact: The fluoro group’s smaller size and strong electron-withdrawing nature may enhance metabolic stability and alter binding interactions compared to chlorine. Molecular weight: 259.24 g/mol .
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (E209-0885)
- Structural Difference : Features a 4-fluorophenyl group and an acetamide tail instead of acetonitrile.
- Impact : The acetamide introduces hydrogen-bonding capacity, likely enhancing solubility (logP = 0.8155) and target affinity. The 4-fluorophenyl group balances electronic effects, while dimethoxy substituents increase polarity (polar surface area = 69.439 Ų). Molecular weight: 399.38 g/mol .
Functional Group Modifications
- Ethyl 2-(5-(4-Fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate Structural Difference: Replaces the pyrazinone core with a 1,3,4-oxadiazole ring and an ester group. This structure is associated with antimicrobial activity but lacks pyrazinone-related redox properties .
Carboxamide Derivatives (e.g., D1–D4 in )
- Structural Difference : Incorporates carboxamide linkages and extended heterocyclic systems.
- Impact : These derivatives exhibit strong binding affinities (−8.0 to −9.4 kcal/mol) against tuberculosis targets, attributed to carboxamide-mediated hydrogen bonding and aromatic stacking. The acetonitrile group in the target compound may offer distinct dipole interactions but reduced hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Pharmacological Potential
- While direct data for the target compound are unavailable, pyrazinone derivatives are explored for antimicrobial, anticancer, and CNS applications. The chloro substituent may enhance reactivity in electrophilic environments, whereas fluoro analogs (e.g., CAS 1207052-86-5) prioritize metabolic stability. Carboxamide derivatives () demonstrate superior binding affinities, suggesting that acetonitrile-based compounds may require optimization for therapeutic efficacy .
Biological Activity
The compound 2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.72 g/mol. The structure features a chlorinated phenyl group and a dioxopyrazine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The exact mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism or signaling.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to hormones or neurotransmitters.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and upregulating pro-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Inhibits the growth of certain fungi, suggesting potential use in treating fungal infections.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest -
Animal Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor size compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0 Compound 65
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
